An In-depth Technical Guide to the Chemical Properties of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(4-Formyl-2-methoxyphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. As a derivative of vanillin, a widely recognized flavor compound with known biological activities, this molecule presents a compelling subject for investigation in drug discovery and chemical biology. This document consolidates available data on its structural characteristics, predicted physicochemical properties, and a proposed synthetic route. Furthermore, it explores the potential biological activities by drawing parallels with structurally related compounds, namely vanillin and 2-(4-methoxyphenoxy)propanoic acid (lactisole). The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar vanillin derivatives.
Introduction: The Scientific Rationale
Vanillin, the primary component of vanilla bean extract, is not only a globally utilized flavoring agent but also a versatile platform for chemical synthesis. Its phenolic hydroxyl group offers a reactive handle for modifications, leading to a diverse array of derivatives with intriguing biological activities. Recent studies have highlighted vanillin's ability to activate several human bitter taste receptors, specifically TAS2R14, TAS2R20, and TAS2R39.[1][2][3] This interaction with taste receptors, which are increasingly recognized for their roles in extra-gustatory physiological processes, underscores the potential for vanillin derivatives in drug development.[1][3]
This guide focuses on a specific derivative, 2-(4-Formyl-2-methoxyphenoxy)propanoic acid. The introduction of a propanoic acid moiety at the phenolic oxygen of vanillin creates a molecule with structural similarities to known taste modulators. A notable analogue is 2-(4-methoxyphenoxy)propanoic acid, commonly known as lactisole, a known antagonist of the sweet taste receptor T1R3. By exploring the chemical properties of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid, we can lay the groundwork for understanding its potential as a novel taste receptor modulator or as a scaffold for the development of new therapeutic agents.
Chemical Identity and Structure
2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a synthetic organic compound derived from vanillin. Its core structure consists of a benzene ring substituted with a formyl (aldehyde), a methoxy, and a propanoic acid ether group.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)propanoic acid | - |
| CAS Number | 51264-79-0 | [4] |
| Molecular Formula | C₁₁H₁₂O₅ | [4] |
| Molecular Weight | 224.21 g/mol | [4] |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)C=O)OC | - |
| InChI | InChI=1S/C11H12O5/c1-7(11(13)14)16-9-4-3-8(6-12)5-10(9)15-2/h3-7H,1-2H3,(H,13,14) | [4] |
Physicochemical Properties: A Comparative Analysis
| Property | 2-(4-Formyl-2-methoxyphenoxy)propanoic acid (Predicted) | 2-(4-methoxyphenoxy)propanoic acid (Experimental) | Source |
| Melting Point | Expected to be a solid with a higher melting point than lactisole due to increased polarity and potential for additional intermolecular interactions. | 65-66 °C / 88-94 °C / 158 °C | [5][6] |
| Boiling Point | Predicted to be higher than lactisole due to increased molecular weight and polarity. | 377 °C (estimated) | [6] |
| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. Water solubility is expected to be limited but potentially greater than lactisole due to the polar formyl group. | Soluble in alcohol; Water: 3129 mg/L @ 25 °C (estimated) | [6] |
| pKa | The carboxylic acid pKa is predicted to be slightly lower (more acidic) than that of lactisole due to the electron-withdrawing nature of the formyl group. | Not explicitly found, but expected to be typical for a carboxylic acid. | - |
| logP | Predicted to be lower than lactisole, indicating increased hydrophilicity. | 1.650 - 1.7 (estimated) | [6][7] |
Expert Insight: The presence of the aldehyde functional group in 2-(4-Formyl-2-methoxyphenoxy)propanoic acid introduces a site for potential reactivity not present in lactisole. This includes susceptibility to oxidation to a carboxylic acid and participation in reactions typical of aldehydes, such as Schiff base formation. These chemical handles can be exploited for further derivatization and the development of chemical probes or drug conjugates.
Synthesis and Purification: A Proposed Methodology
The most logical and established method for the synthesis of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of vanillin would react with a 2-halopropanoic acid.
Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the Williamson ether synthesis and has not been optimized for this specific reaction. Researchers should conduct small-scale trials to determine optimal conditions.
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Deprotonation of Vanillin: To a solution of vanillin (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the vanillin phenoxide.
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Nucleophilic Substitution: To the resulting suspension, add a 2-halopropanoic acid, such as 2-chloropropanoic acid or ethyl 2-bromopropionate (1.2 eq), dropwise at room temperature. The reaction mixture is then heated to a temperature between 60-80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Extraction: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and precipitate the product. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-(4-Formyl-2-methoxyphenoxy)propanoic acid.
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid would rely on standard spectroscopic techniques. Below are the predicted key spectral features based on its chemical structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the propanoic acid moiety, and the aldehyde proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.4 | Multiplet | 2H | Aromatic protons ortho and meta to the formyl group |
| ~7.0 | Doublet | 1H | Aromatic proton ortho to the ether linkage |
| ~4.8 | Quartet | 1H | Methine proton of the propanoic acid moiety (-CH-) |
| ~3.9 | Singlet | 3H | Methoxy group protons (-OCH₃) |
| ~1.6 | Doublet | 3H | Methyl protons of the propanoic acid moiety (-CH₃) |
| ~12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde carbonyl carbon (-CHO) |
| ~175 | Carboxylic acid carbonyl carbon (-COOH) |
| ~152, ~148, ~130, ~125, ~112, ~110 | Aromatic carbons |
| ~75 | Methine carbon of the propanoic acid moiety (-CH-) |
| ~56 | Methoxy carbon (-OCH₃) |
| ~18 | Methyl carbon of the propanoic acid moiety (-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1730 | C=O stretch (carboxylic acid) |
| ~1685 | C=O stretch (aldehyde) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
| Technique | Predicted m/z | Fragment |
| ESI-MS (-) | 223.06 | [M-H]⁻ |
| ESI-MS (+) | 225.07 | [M+H]⁺ |
| ESI-MS (+) | 247.05 | [M+Na]⁺ |
Potential Biological Activity and Drug Development Applications
The structural features of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid suggest that its biological activity may be centered around the modulation of taste receptors, which are G-protein coupled receptors (GPCRs).
Interaction with Taste Receptors: A Hypothesis
Caption: Hypothesized biological activity based on structural analogs.
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Antagonism of the Sweet Taste Receptor (T1R2/T1R3): The presence of the 2-phenoxypropanoic acid moiety, a key structural feature of the sweet taste antagonist lactisole, suggests that the target molecule may also inhibit the sweet taste receptor. The formyl group's electronic and steric properties could modulate the potency and selectivity of this antagonism.
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Activation of Bitter Taste Receptors (TAS2Rs): The vanillin scaffold is known to activate several bitter taste receptors. It is plausible that 2-(4-Formyl-2-methoxyphenoxy)propanoic acid retains this activity. The propanoic acid side chain may influence the binding affinity and efficacy at these receptors.
Rationale for Drug Development
The modulation of taste receptors is an emerging area of drug discovery. Beyond their role in taste perception, these receptors are expressed in various tissues, including the gastrointestinal tract, respiratory system, and brain, where they participate in nutrient sensing, hormone secretion, and immune responses.[1][3] A molecule with dual activity on sweet and bitter taste receptors could have interesting applications in metabolic disorders, respiratory diseases, or as a tool to study the complex interplay of these signaling pathways.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a series of in vitro assays can be employed.
Cell-Based GPCR Assays
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Objective: To determine if 2-(4-Formyl-2-methoxyphenoxy)propanoic acid activates or inhibits sweet (T1R2/T1R3) and bitter (TAS2Rs) taste receptors.
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Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably co-expressing the human T1R2 and T1R3 subunits or individual human TAS2R subtypes.
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Calcium Imaging: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Treatment:
-
Agonist Mode: Apply a dose-response curve of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid to the cells and measure changes in intracellular calcium levels using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
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Antagonist Mode: Pre-incubate the cells with a dose-response curve of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid, followed by the addition of a known agonist for the respective receptor (e.g., sucrose for T1R2/T1R3, or a known bitter compound for a specific TAS2R). A decrease in the agonist-induced signal indicates antagonism.
-
-
Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values to quantify the potency of the compound.
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Caption: Workflow for cell-based taste receptor assays.
Safety and Handling
While specific toxicity data for 2-(4-Formyl-2-methoxyphenoxy)propanoic acid is unavailable, based on the data for structurally similar compounds, it should be handled with appropriate care in a laboratory setting.
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Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and may be harmful if swallowed.
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Recommended Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling the compound. Work in a well-ventilated area or a fume hood.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
2-(4-Formyl-2-methoxyphenoxy)propanoic acid represents an intriguing yet understudied derivative of vanillin. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and a strong hypothesis for its biological activity as a modulator of taste receptors. The lack of extensive experimental data highlights a clear opportunity for further research.
Future work should focus on the following areas:
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Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of 2-(4-Formyl-2-methoxyphenoxy)propanoic acid are paramount to confirm its structure and provide pure material for further studies.
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Physicochemical Property Determination: Experimental determination of its melting point, solubility, and pKa will provide valuable data for its handling and formulation.
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Biological Screening: The proposed cell-based assays should be conducted to confirm and quantify its activity on sweet and bitter taste receptors.
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of further derivatives will help to elucidate the key structural features responsible for its biological activity and to optimize its potency and selectivity.
By systematically addressing these research gaps, the scientific community can unlock the full potential of this and other vanillin derivatives in the fields of drug discovery, chemical biology, and sensory science.
References
-
Morini, G., et al. (2021). Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. Frontiers in Nutrition, 8, 683627. [Link][1][2][3]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151199, 2-(4-Methoxyphenoxy)propanoic acid. Retrieved December 30, 2025 from [Link].
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Morini, G., et al. (2021). Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. PubMed. Retrieved December 30, 2025 from [Link].[1][2][8]
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Morini, G., et al. (2021). Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. National Institutes of Health. Retrieved December 30, 2025 from [Link].[1][3]
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The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved December 30, 2025 from [Link].[6]
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The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate. Retrieved December 30, 2025 from [Link].[9]
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FlavScents. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved December 30, 2025 from [Link].[6][10][11]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697337, (-)-2-(4-Methoxyphenoxy)propanoic acid. Retrieved December 30, 2025 from [Link].[7]
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